N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (referred to hereafter as the "target compound") is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- A 4-methylphenyl substituent at position 7 of the thienopyrimidine ring.
- An N-(3-chlorophenyl)acetamide group linked to position 3 of the core.
Thienopyrimidine derivatives are widely explored in medicinal chemistry due to their kinase inhibitory, antimicrobial, and anticancer activities . The target compound’s structure combines lipophilic (methyl and chloro groups) and hydrogen-bonding (amide and carbonyl) motifs, making it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-5-7-14(8-6-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-4-2-3-15(22)9-16/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYNKUPIKTMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinone core, which is achieved through cyclization reactions involving appropriate precursors. The chlorophenyl and methylphenyl groups are then introduced through substitution reactions. The final step involves the formation of the acetamide linkage, which is accomplished using acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure consistency and scalability. The process is designed to be cost-effective while maintaining the integrity of the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Structural Modifications and Pharmacological Implications
Position 7 Substitutions
- 4-Methoxyphenyl (L114-0336) : Methoxy groups increase polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .
- 4-Fluorophenyl () : Fluorine’s electron-withdrawing effects could stabilize π-π interactions in enzyme binding pockets .
- Thiophen-2-yl (Compound 9) : Introduces aromatic heterocycle, possibly contributing to DNA intercalation or topoisomerase inhibition in anticancer activity .
Acetamide N-Substituents
- 3-Chlorophenyl (Target Compound) : Chlorine’s halogen-bonding capability may strengthen target binding .
- Trifluoromethylphenyl (687563-28-6) : CF₃ group increases metabolic stability and lipophilicity, favoring prolonged half-life .
Core Variations
- Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine (Compound 9): Positional isomerism alters electron distribution, affecting binding to targets like tubulin or kinases .
Biological Activity
N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as chlorophenyl and methylphenyl contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 455.98 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against liver and prostate cancer cell lines.
In Vitro Studies
- Cell Viability Assays :
- Mechanism of Action :
Comparative Efficacy
A comparative analysis of various derivatives revealed that the chloro derivative (referred to as 3b ) exhibited the highest activity against both cell lines. The following table summarizes the IC values for selected compounds:
| Compound | IC (HepG2) | IC (PC-3) |
|---|---|---|
| 3b | 3.1 μM | 2.15 μM |
| 4c | 3.023 μM | 3.12 μM |
| Doxorubicin | Reference | Reference |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Compounds with similar thieno[3,2-d]pyrimidine structures are often investigated for their efficacy against various bacterial strains.
Research Findings
Studies indicate that thienopyrimidine derivatives possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve interference with bacterial DNA synthesis or disruption of cell wall integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
